Trichlorofluoromethane

Description

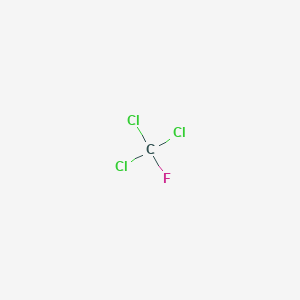

Structure

3D Structure

Properties

IUPAC Name |

trichloro(fluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl3F/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRMSUTZVYGINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl3F | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021384 | |

| Record name | Trichlorofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichlorofluoromethane appears as a clear light colored liquid. Nearly odorless. Denser than water. Poses low acute health hazard to humans. Primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways., Colorless to water-white, nearly odorless liquid or gas (above 75 degrees F); [NIOSH], COLOURLESS GAS OR HIGHLY VOLATILE LIQUID WITH CHARACTERISTIC ODOUR., Colorless to water-white, nearly odorless liquid or gas (above 75 °F). | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorotrichloromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

74.7 °F at 760 mmHg (NTP, 1992), 23.7 °C, 24 °C, 75 °F | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 64 °F (NTP, 1992), Insoluble in water, In water, 1,100 mg/L at 25 °C, In water, 1300 mg/L at 20 °C, Soluble in alcohol, ether, other organic solvents, Solubility in water, g/100ml at 20 °C: 0.1, (75 °F): 0.1% | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.49 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.494 at 17.2 °C/4 °C /Liquid/, Liquid density: 1.476 g/ml at 25 °C, Critical density: 0.548 g/cu m, Relative density (water = 1): 1.49, 1.47, 1.47 (Liquid at 75 °F), 4.74(relative gas density) | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.04 at 77 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.04 at 25 °C (Air = 1), Relative vapor density (air = 1): 4.7, 4.74 | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

792 mmHg at 77 °F (NTP, 1992), 803.0 [mmHg], 803 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 89.0, 690 mmHg | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorotrichloromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Volatile liquid or gas, Liquid at temperatures below 23.7 °C, Colorless liquid, Colorless to water-white ... liquid or gas (above 75 degrees F) | |

CAS No. |

75-69-4 | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorofluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloromonofluoromethane [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, trichlorofluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorofluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROMONOFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/990TYB331R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-168 °F (NTP, 1992), -110.44 °C, -111 °C, -168 °F | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Dawn of a New Refrigerant: A Technical History of Trichlorofluoromethane (CFC-11)

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlorofluoromethane, commonly known as CFC-11 or Freon-11, represents a pivotal chapter in the history of industrial chemistry. Its discovery and subsequent widespread adoption as a refrigerant and blowing agent revolutionized numerous industries in the early 20th century. This technical guide provides an in-depth exploration of the history of CFC-11's discovery and the evolution of its synthesis. It details the pioneering work of Frédéric Swarts and Thomas Midgley Jr., presenting the experimental protocols of their key syntheses and summarizing the quantitative data from these early experiments. This document aims to serve as a comprehensive resource for researchers and professionals interested in the scientific and industrial heritage of this significant, albeit controversial, compound.

Introduction

The late 19th and early 20th centuries saw a growing demand for effective and safe refrigeration. Early refrigerants such as ammonia (B1221849) (NH₃), sulfur dioxide (SO₂), and methyl chloride (CH₃Cl) were either toxic, flammable, or both, leading to numerous accidents.[1][2] This pressing need for a stable, non-toxic, and non-flammable refrigerant set the stage for the groundbreaking discovery of chlorofluorocarbons (CFCs). This whitepaper chronicles the scientific journey of one of the most significant CFCs, this compound (CFC-11), from its initial synthesis in the laboratory to its large-scale industrial production.

The Pioneering Synthesis of Frédéric Swarts

The story of CFC-11 begins with the foundational work of Belgian chemist Frédéric Swarts in the 1890s.[3][4] Swarts was a pioneer in the field of organofluorine chemistry and was the first to successfully synthesize chlorofluorocarbons.[5] His work laid the chemical groundwork for the entire class of compounds that would later be commercialized as "Freons."

The Swarts Reaction

Swarts developed a novel method for introducing fluorine into organic molecules through a halogen exchange reaction, now famously known as the Swarts reaction.[4][6][7] This reaction involves the treatment of an alkyl chloride or bromide with a metallic fluoride (B91410), typically antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅) to increase the reaction's efficacy.[6][7] The general principle of the Swarts reaction is the exchange of a less electronegative halogen (chlorine or bromine) for a more electronegative one (fluorine).

Experimental Protocol for the Synthesis of this compound (after Swarts)

Objective: To synthesize this compound (CCl₃F) via the Swarts reaction.

Materials:

-

Carbon tetrachloride (CCl₄), anhydrous

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Gas collection apparatus (e.g., a gas bag or a cold trap)

Procedure:

-

Apparatus Setup: A dry round-bottom flask is equipped with a reflux condenser. The outlet of the condenser is connected to a distillation apparatus, which in turn is connected to a gas collection system. All glassware must be thoroughly dried to prevent the hydrolysis of the antimony salts.

-

Reactant Charging: The round-bottom flask is charged with anhydrous carbon tetrachloride and antimony trifluoride. A catalytic amount of antimony pentachloride is then added.

-

Reaction: The mixture is gently heated to initiate the reaction. The reaction is exothermic and may require cooling to control the rate of reaction. The mixture is refluxed to ensure complete reaction.

-

Product Collection: The volatile products, primarily this compound and dichlorodifluoromethane (B179400) (CCl₂F₂), pass through the reflux condenser and are collected in the distillation apparatus. Due to its low boiling point (23.77 °C), this compound can be collected as a gas or condensed in a cold trap.

-

Purification: The collected product is a mixture of CCl₃F and CCl₂F₂. Separation of these components is achieved by fractional distillation.[6]

Quantitative Data from Early Swarts-type Reactions

Precise quantitative data from Swarts' very first synthesis of CCl₃F is scarce in readily available literature. However, subsequent work based on his reaction provides insight into the typical outcomes.

| Parameter | Value/Observation | Source |

| Reactants | Carbon tetrachloride (CCl₄), Antimony trifluoride (SbF₃) | [6] |

| Catalyst | Antimony pentachloride (SbCl₅) | [6] |

| Primary Products | This compound (CCl₃F), Dichlorodifluoromethane (CCl₂F₂) | [6] |

| Separation Method | Fractional distillation | [6] |

The Industrialization of this compound by Thomas Midgley Jr.

The commercial potential of Swarts' discovery was not realized until the late 1920s when a team of researchers at General Motors, led by Thomas Midgley Jr. and Albert Henne, embarked on a quest for a new, safe refrigerant.[1][2] Their systematic approach, guided by the properties of elements in the periodic table, led them to the chlorofluorocarbons.[8]

Midgley's Contribution and the Birth of "Freon"

Midgley and his team improved upon Swarts' synthesis methods, making the production of CFCs more efficient and scalable for industrial production.[3] They recognized the exceptional properties of these compounds: low toxicity, non-flammability, and ideal boiling points for refrigeration.[1][2] In 1930, Midgley famously demonstrated these properties at a meeting of the American Chemical Society by inhaling a lungful of dichlorodifluoromethane and exhaling it to extinguish a candle.[8] General Motors and DuPont formed a joint venture, the Kinetic Chemical Company, to produce these new refrigerants under the trade name "Freon."[2] this compound was designated as Freon-11.

Industrial Synthesis of this compound in the 1930s

The industrial production of CFC-11 in the 1930s was primarily based on the reaction of carbon tetrachloride with anhydrous hydrogen fluoride (HF).[6][9] This method proved to be more economical for large-scale production than using antimony trifluoride as the primary fluorinating agent.

Reaction: CCl₄ + HF --(SbCl₅ catalyst)--> CCl₃F + HCl

Experimental Protocol for the Industrial Synthesis of this compound

The following is a generalized protocol for the industrial synthesis of CFC-11 in the early 20th century, based on available descriptions of the process.

Objective: To produce this compound on an industrial scale.

Materials:

-

Carbon tetrachloride (CCl₄)

-

Anhydrous hydrogen fluoride (HF)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

High-pressure reactor

-

Distillation columns

-

Scrubbers for acid removal

Procedure:

-

Reactant Feed: Liquid carbon tetrachloride and anhydrous hydrogen fluoride are continuously fed into a heated, high-pressure reactor containing the antimony pentachloride catalyst.

-

Reaction: The reaction is carried out in the gas phase at elevated temperatures and pressures. The reaction conditions are controlled to favor the formation of CCl₃F over more highly fluorinated products like CCl₂F₂.

-

Product Separation: The gaseous product stream from the reactor, containing CCl₃F, unreacted CCl₄, HF, and the byproduct HCl, is passed through a series of distillation columns.

-

Purification: The crude CCl₃F is first separated from the higher-boiling unreacted CCl₄. The lower-boiling HCl and HF are then removed in subsequent distillation steps. Any remaining acidic impurities are removed by passing the product stream through scrubbers containing a basic solution.

-

Final Product: The purified this compound is then condensed and stored as a liquid.

Quantitative Data for Industrial Synthesis

| Parameter | Value/Observation | Source |

| Reactants | Carbon tetrachloride (CCl₄), Hydrogen fluoride (HF) | [6][9] |

| Catalyst | Antimony(III) chloride or Antimony(V) chloride | [9] |

| Temperature | 435 °C | [9] |

| Pressure | 70 atm | [9] |

| Product Ratio (CCl₃F:CF₄:CCl₂F₂) | 77:18:5 | [9] |

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis pathways for this compound.

Caption: The Swarts Reaction for this compound Synthesis.

Caption: Industrial Synthesis Workflow for this compound.

Conclusion

The discovery and synthesis of this compound marked a significant milestone in chemical history, ushering in an era of safe and efficient refrigeration and air conditioning. The pioneering work of Frédéric Swarts laid the fundamental groundwork for organofluorine chemistry, while the industrial ingenuity of Thomas Midgley Jr. and his team brought these "miracle compounds" to the masses. While the environmental impact of CFCs later led to their phase-out under the Montreal Protocol, the scientific and engineering achievements behind their initial development remain a testament to the power of chemical innovation in addressing societal needs. This technical guide has provided a detailed overview of this history, offering valuable insights for today's researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Freons ( CFC´s ) - aerosol propellants, refrigerants, fire extinguishers, and lubricants, - Kettering and Dental Caries [fluoride-history.de]

- 2. acs.org [acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. byjus.com [byjus.com]

- 5. Frederic Swarts [chemedx.org]

- 6. CFC11 - Molecule of the Month - June 2019 (HTML version) [chm.bris.ac.uk]

- 7. Swarts Reaction [unacademy.com]

- 8. Thomas Midgley, Jr. - Dayton Innovation Legacy [daytoninnovationlegacy.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

Navigating the Laboratory Landscape of CFC-11: A Technical Guide

Introduction

Trichlorofluoromethane, commonly known as CFC-11 or Freon-11, is a chlorofluorocarbon that, despite its significant environmental impact and subsequent production phase-out under the Montreal Protocol, maintains a legacy presence in various industrial and potentially specialized laboratory applications.[1] Historically, its utility spanned from a refrigerant and blowing agent to a solvent and chemical intermediate.[2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of its physical and chemical properties is paramount for any laboratory use, whether for historical sample analysis, as a reference standard, or in specific, controlled reactions. This technical guide provides an in-depth overview of CFC-11's core properties, detailed experimental protocols for its handling, and a logical workflow for its application in a laboratory setting.

Physical and Chemical Properties of CFC-11

The fundamental physical and chemical characteristics of CFC-11 are summarized in the tables below, providing a ready reference for laboratory applications.

General and Physical Properties

| Property | Value |

| Chemical Formula | CCl₃F |

| Molar Mass | 137.36 g/mol [1] |

| Appearance | Colorless liquid/gas[1] |

| Odor | Faintly ethereal, sweetish-smelling[1] |

| Density | 1.494 g/cm³[1] |

| Melting Point | -110.48 °C (-166.86 °F; 162.67 K)[1] |

| Boiling Point | 23.77 °C (74.79 °F; 296.92 K)[1] |

| Solubility in Water | 1.1 g/L (at 20 °C)[1] |

| log P (Octanol-Water Partition Coefficient) | 2.53[1] |

Thermodynamic and Safety Properties

| Property | Value |

| Vapor Pressure | 89 kPa at 20 °C; 131 kPa at 30 °C[1] |

| Thermal Conductivity | 0.0079 W m⁻¹ K⁻¹ (gas at 300 K)[1] |

| Flash Point | Non-flammable[1] |

| Ozone Depletion Potential (ODP) | 1.0[1] |

| Global Warming Potential (GWP, 100-year) | 4750 |

| Atmospheric Lifetime | Approximately 52 years[4] |

Experimental Protocols for Laboratory Use

Given the hazardous nature and environmental impact of CFC-11, strict adherence to safety protocols is mandatory. The following sections provide detailed methodologies for handling, use, and disposal of CFC-11 in a laboratory environment.

Safe Handling and Storage

Objective: To outline the necessary precautions for safely handling and storing CFC-11 to minimize exposure and environmental release.

Materials:

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., Viton®), lab coat.

-

Ventilated workspace (chemical fume hood).

-

Pressurized cylinders or appropriate sealed containers for CFC-11.

-

Cylinder trolley for transport.

Procedure:

-

Work Area Preparation: All handling of CFC-11 should be conducted within a well-ventilated chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment: Don appropriate PPE before handling the substance.

-

Container Handling: CFC-11 is typically supplied as a liquefied gas in pressurized cylinders.[4] Ensure cylinders are securely fastened to a stable surface or transported using a cylinder trolley.

-

Dispensing: When dispensing CFC-11, do so slowly to control its release, as it boils near room temperature.[1]

-

Storage: Store CFC-11 cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[4] Ensure the storage area is separate from incompatible materials such as alkali or alkaline earth metals, and powdered aluminum, zinc, or beryllium, with which it can react violently.[5]

Use of CFC-11 as a Reference Standard in ¹⁹F NMR Spectroscopy

Objective: To provide a protocol for using CFC-11 as an external reference standard for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Background: CFC-11 is the internationally recognized primary reference standard for ¹⁹F NMR, with its chemical shift defined as 0.0 ppm.[6]

Materials:

-

NMR spectrometer with a ¹⁹F probe.

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).

-

CFC-11.

-

Micropipette.

-

Sealed capillary tube.

Procedure:

-

Sample Preparation (Analyte): Dissolve the fluorine-containing compound of interest in a suitable deuterated solvent in an NMR tube.

-

Reference Standard Preparation (External): a. Using a micropipette, carefully introduce a small amount of CFC-11 into a sealed capillary tube. b. Gently place the sealed capillary tube containing CFC-11 into the NMR tube with the analyte solution.

-

Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Tune the probe for ¹⁹F frequency. c. Set the spectral center and width to encompass the expected chemical shifts of the analyte. For unknown compounds, a wide spectral width is initially recommended.

-

Data Acquisition: a. Acquire the ¹⁹F NMR spectrum. b. Process the data using appropriate software.

-

Referencing: a. Identify the signal corresponding to CFC-11. b. Calibrate the spectrum by setting the chemical shift of the CFC-11 signal to 0.0 ppm.

Use of CFC-11 as an Inert Solvent

Objective: To provide a general protocol for using CFC-11 as an inert solvent for chemical reactions, particularly when a low-boiling, non-protic medium is required.

Background: The chemical inertness of CFC-11 towards many reagents makes it a potential solvent for specific applications.[3] However, its low boiling point requires careful temperature control.

Materials:

-

Reaction vessel (e.g., three-necked flask).

-

Condenser with a cooling system (chiller recommended).

-

Inert gas supply (e.g., nitrogen or argon).

-

Reagents for the specific reaction.

-

CFC-11 (solvent grade).

Procedure:

-

Reaction Setup: a. Assemble the reaction apparatus in a chemical fume hood. b. Attach the condenser to the reaction vessel and connect it to a cooling system capable of maintaining temperatures below the boiling point of CFC-11 (23.77 °C).[1] c. Purge the apparatus with an inert gas to remove air and moisture.

-

Addition of Reagents: a. Dissolve the starting materials in CFC-11 and add them to the reaction vessel. b. Maintain a positive pressure of inert gas throughout the reaction.

-

Reaction Conditions: a. Control the reaction temperature carefully, considering the low boiling point of the solvent. b. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

-

Work-up and Product Isolation: a. Upon completion, cool the reaction mixture. b. Remove the solvent by distillation at low temperature or by a gentle stream of inert gas, ensuring the vapor is trapped or vented safely. c. Proceed with the standard work-up and purification of the product.

Disposal of CFC-11 Waste

Objective: To ensure the proper disposal of CFC-11 waste in accordance with environmental regulations.

Procedure:

-

Waste Collection: Collect all CFC-11 waste, including contaminated solvents and materials, in a designated, clearly labeled, and sealed container.

-

Waste Storage: Store the waste container in a designated satellite accumulation area, following the same storage guidelines as for the pure substance.

-

Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of CFC-11 by evaporation in a fume hood or by pouring it down the drain.

Logical Relationships and Workflows

The following diagram illustrates a general workflow for conducting a chemical reaction in a laboratory where CFC-11 is used as an inert solvent.

Caption: General workflow for a laboratory synthesis using CFC-11 as an inert solvent.

CFC-11, while largely phased out of industrial production, possesses a unique set of properties that may still be of interest for specific laboratory applications. Its chemical inertness and low boiling point can be advantageous in certain synthetic contexts, and it remains the primary reference for ¹⁹F NMR spectroscopy. However, its significant environmental hazards necessitate a meticulous and responsible approach to its use. The data and protocols provided in this guide are intended to equip researchers with the necessary information to handle, utilize, and dispose of CFC-11 safely and in compliance with environmental regulations, ensuring that its legacy in the laboratory does not contribute to further environmental harm.

References

- 1. The CFC to HFA transition and its impact on pulmonary drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. General Practices – EAS Safety Information Site [ssl.eas.ualberta.ca]

- 3. orgsyn.org [orgsyn.org]

- 4. USGS Groundwater Dating Lab [water.usgs.gov]

- 5. | Ozone Secretariat [ozone.unep.org]

- 6. colorado.edu [colorado.edu]

Unveiling the Early Scientific Applications of Trichlorofluoromethane: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Before its widespread recognition as a potent ozone-depleting substance, Trichlorofluoromethane (CCl₃F), commonly known as CFC-11 or Freon-11, played a significant, albeit now largely historical, role in various scientific research applications. Its unique physical and chemical properties, including a boiling point near room temperature, chemical inertness, and non-flammability, made it a valuable tool in diverse fields ranging from analytical chemistry to environmental and toxicological studies. This technical guide provides a detailed overview of the core early research applications of this compound, focusing on its use as a reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy, a tracer in oceanography, and a subject of early toxicological investigations.

This compound as a Reference Standard in ¹⁹F NMR Spectroscopy

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for the analysis of fluorine-containing compounds, this compound served as a crucial reference standard. The fluorine-19 (¹⁹F) nucleus is highly sensitive for NMR experiments, and establishing a standardized chemical shift scale is paramount for the accurate identification and characterization of organofluorine molecules.

Experimental Protocol: Preparation and Use of this compound as a ¹⁹F NMR Reference Standard (Pre-1980s)

The following protocol is a reconstruction of the likely procedure used in the pre-1980s for utilizing this compound as an internal reference standard in ¹⁹F NMR spectroscopy.

1. Materials:

- This compound (CFC-11), high purity

- Deuterated solvent (e.g., deuterochloroform, CDCl₃)

- NMR tube (typically 5 mm diameter)

- Micropipette or syringe

- The fluorine-containing compound of interest (analyte)

2. Procedure:

- Sample Preparation: A solution of the analyte is prepared by dissolving a few milligrams of the compound in a suitable deuterated solvent directly in the NMR tube. The typical volume of the solvent would be around 0.5 to 0.7 mL.

- Addition of the Internal Standard: A small, precisely measured amount of this compound is added to the sample solution in the NMR tube using a micropipette or syringe. The concentration of the reference standard should be low enough to not interfere with the signals of the analyte but sufficient to produce a clear and sharp NMR signal.

- Homogenization: The NMR tube is capped and gently inverted several times to ensure the solution is homogeneous and the reference standard is evenly distributed.

- NMR Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹⁹F NMR spectrum is acquired.

- Referencing the Spectrum: The sharp singlet signal from the fluorine nucleus in this compound is located in the spectrum. By convention, the chemical shift of this signal is set to 0.00 parts per million (ppm).[1] All other signals in the spectrum are then referenced relative to this peak.

Data Presentation: ¹⁹F NMR Chemical Shift Reference Standard

| Compound Name | Chemical Formula | ¹⁹F Chemical Shift (ppm) |

| This compound | CCl₃F | 0.00 (by definition) |

This compound as an Oceanographic Tracer

The chemical inertness and atmospheric persistence of this compound made it an invaluable transient tracer for studying ocean circulation and mixing processes.[2] After its release into the atmosphere from various industrial applications, it would dissolve in the surface waters of the ocean. By measuring its concentration at different depths and locations, oceanographers could deduce the pathways and timescales of ocean currents.

Experimental Protocol: Measurement of this compound in Seawater Samples (circa 1970s-1980s)

The following protocol outlines the key steps involved in the shipboard analysis of dissolved this compound in seawater samples during early oceanographic expeditions. The method is based on the principle of purge and trap followed by gas chromatography with electron capture detection.[2][3]

1. Sample Collection:

- Seawater samples are collected at various depths using Niskin bottles or similar water sampling devices.

- Extreme care is taken to avoid contamination of the samples with ambient air, which has a much higher concentration of CFC-11.[2]

- Water is drawn from the Niskin bottles into glass syringes or flame-sealed in glass ampoules for storage and subsequent analysis.[4]

2. Purge and Trap:

- A known volume of the seawater sample is transferred to a stripping chamber.

- An inert, CFC-free gas (the purge gas, often nitrogen or argon) is bubbled through the water sample. This process strips the dissolved this compound and other volatile compounds from the water.

- The purge gas containing the extracted CFC-11 is then passed through a cold trap (a tube packed with an adsorbent material and cooled to a low temperature, e.g., with a dry ice/alcohol slurry). The this compound is trapped on the adsorbent, while the purge gas passes through.[2][5]

3. Thermal Desorption and Injection:

- After a set purging time, the trap is isolated and rapidly heated.

- This thermal desorption process releases the trapped this compound as a concentrated pulse of gas.

- A carrier gas then sweeps the desorbed CFC-11 from the trap and injects it into a gas chromatograph (GC).

4. Gas Chromatography and Detection:

- The injected gas mixture is separated into its components as it passes through the GC column.

- An electron capture detector (ECD), which is highly sensitive to halogenated compounds, is used to detect and quantify the this compound as it elutes from the column.[2]

5. Calibration:

- The instrument is calibrated using gas standards with known concentrations of this compound. This allows for the conversion of the detector signal to a concentration of CFC-11 in the original seawater sample.

Data Presentation: Representative Concentrations of this compound in the Atlantic Ocean (circa 1970s-1980s)

The following table provides an example of the typical concentrations of CFC-11 measured in the North Atlantic Ocean during the early years of its use as a tracer. These values are indicative and would vary significantly with location, depth, and the specific year of measurement.

| Ocean Basin | Depth Range (meters) | Approximate CFC-11 Concentration (pmol/kg) |

| North Atlantic | Surface | 1 - 5 |

| North Atlantic | 500 | 0.5 - 2 |

| North Atlantic | 1500 | Below detection limit - 0.5 |

Note: These are approximate values for illustrative purposes. Actual concentrations would depend on the specific location and time of sampling.

Visualization: Workflow for Oceanographic Tracer Analysis

Caption: Workflow for the analysis of this compound as an oceanographic tracer.

Early Toxicological Research: Cardiac Sensitization Studies

Prior to the understanding of its environmental effects, the acute toxicity of this compound was a subject of investigation, particularly in the context of its use as a propellant in aerosol products and as a refrigerant. A key area of concern was its potential to sensitize the heart to adrenaline (epinephrine), leading to cardiac arrhythmias.

Experimental Protocol: Cardiac Sensitization Study in Beagle Dogs

The following protocol is a generalized description of the methodology used in early studies to assess the cardiac sensitization potential of this compound. Beagle dogs were commonly used as the animal model.[6][7][8]

1. Animal Model and Preparation:

- Healthy, adult beagle dogs are selected for the study.

- The animals are trained to stand calmly in a sling and accept a face mask for inhalation exposure.

- Electrocardiogram (ECG) leads are attached to the animals to monitor cardiac activity throughout the experiment.

2. Experimental Procedure:

- Control (Pre-exposure): A baseline ECG is recorded. A control injection of epinephrine (B1671497) is administered intravenously to establish the normal cardiac response to adrenaline in the absence of the test substance.

- Inhalation Exposure: The dog inhales a specific concentration of this compound mixed with air for a set duration (e.g., 5-10 minutes). The concentration of CFC-11 is carefully controlled and monitored.

- Epinephrine Challenge: During the inhalation exposure, a challenge dose of epinephrine is administered intravenously.

- ECG Monitoring: The ECG is continuously monitored for the occurrence of cardiac arrhythmias, such as premature ventricular contractions (PVCs), ventricular tachycardia, or ventricular fibrillation.

- Dose-Response Assessment: The procedure is repeated with different concentrations of this compound to determine the threshold concentration that induces cardiac sensitization.

Data Presentation: Cardiac Sensitization Potential of this compound in Beagle Dogs

| Exposure Concentration of CFC-11 (ppm) | Number of Animals Showing Cardiac Sensitization | Type of Arrhythmia Observed |

| 2,500 | 0 out of 12 | No significant arrhythmias |

| 5,000 | 5 out of 12 | Serious cardiac arrhythmias |

| 10,000 | 2 out of 7 | Cardiac sensitization, including one case of cardiac arrest |

Data compiled from various early toxicological studies.[8]

Visualization: Logical Relationship in Cardiac Sensitization

Caption: Logical relationship of factors leading to cardiac arrhythmia.

Conclusion

The early research applications of this compound highlight a period of scientific discovery where its unique properties were harnessed for advancing analytical and environmental sciences. While its detrimental impact on the stratospheric ozone layer has rightfully led to its global phase-out, understanding its historical scientific uses provides valuable context in the history of science and the evolution of our understanding of the environmental impact of chemicals. The methodologies developed for its use as an NMR standard and an oceanographic tracer laid the groundwork for future advancements in these fields. Similarly, the toxicological studies, while concerning, contributed to the broader understanding of the potential health effects of volatile organic compounds. This guide serves as a technical resource for researchers and professionals interested in the historical scientific context of this once-ubiquitous compound.

References

- 1. colorado.edu [colorado.edu]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. eawag.ch [eawag.ch]

- 4. Simultaneous determination of CFC-11, CFC-12 and CFC-113 in seawater samples using a purge and trap gas-chromatographic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. USGS Groundwater Dating Lab [water.usgs.gov]

- 6. Evaluation of the Dog Cardiac Sensitization Test - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. nist.gov [nist.gov]

- 8. Cardiac Sensitization - iodotrifluoromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Bonding of Trichlorofluoromethane (CCl3F)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlorofluoromethane, also known as CFC-11, is a chlorofluorocarbon with a history of wide industrial use, now regulated due to its ozone-depleting properties. A thorough understanding of its molecular structure and bonding is crucial for comprehending its atmospheric chemistry, reactivity, and potential interactions in various chemical systems. This technical guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and vibrational dynamics of this compound, supported by experimental data and detailed methodologies.

Molecular Structure and Geometry

This compound adopts a tetrahedral geometry around the central carbon atom, consistent with VSEPR theory for an AX4 type molecule. The central carbon atom is bonded to three chlorine atoms and one fluorine atom. This arrangement results in a distorted tetrahedron due to the differing electronegativities and atomic sizes of the halogen substituents.

The experimentally determined bond lengths and angles for this compound in the gas phase are summarized in the table below. These values were primarily obtained using gas-phase electron diffraction, a powerful technique for determining the three-dimensional arrangement of atoms in a molecule.

Data Presentation: Molecular Geometry of this compound

| Parameter | Value | Uncertainty |

| C-F Bond Length (r_g) | 1.345 Å | ± 0.003 Å |

| C-Cl Bond Length (r_g) | 1.764 Å | ± 0.001 Å |

| Cl-C-Cl Bond Angle | 110.5° | ± 0.1° |

| F-C-Cl Bond Angle | 108.42° | ± 0.1° |

Data sourced from the Computational Chemistry Comparison and Benchmark Database, referencing experimental data.

Bonding and Electronic Structure

The bonding in this compound can be described by the formation of four sigma (σ) bonds between the central carbon atom and the halogen atoms. The carbon atom is sp³ hybridized, forming single covalent bonds with each of the three chlorine atoms and the one fluorine atom.

The significant difference in electronegativity between carbon (2.55), chlorine (3.16), and fluorine (3.98) results in polar covalent bonds. The C-F bond is more polar than the C-Cl bonds, leading to an uneven distribution of electron density within the molecule. This polarity is a key factor in its physical properties and intermolecular interactions.

Vibrational Spectroscopy

The vibrational modes of this compound have been extensively studied using infrared (IR) and Raman spectroscopy. As a molecule with C₃ᵥ symmetry, it exhibits a set of fundamental vibrational frequencies corresponding to different types of bond stretching and bending motions. These frequencies provide valuable insights into the bond strengths and force constants within the molecule.

Data Presentation: Vibrational Frequencies of this compound

| Mode | Symmetry | Frequency (cm⁻¹) | Description |

| ν₁ | A₁ | 1085 | C-F stretch |

| ν₂ | A₁ | 535 | CCl₃ symmetric stretch |

| ν₃ | A₁ | 350 | CCl₃ symmetric deformation |

| ν₄ | E | 847 | CCl₃ degenerate deformation |

| ν₅ | E | 394 | C-F bend |

| ν₆ | E | 241 | CCl₃ degenerate deformation |

Data sourced from the Computational Chemistry Comparison and Benchmark Database.

Experimental Protocols

The determination of the molecular structure and vibrational frequencies of this compound relies on sophisticated experimental techniques. The following sections outline the general methodologies employed in these key experiments.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a primary method for determining the precise bond lengths and angles of molecules in the gaseous state.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicular to the molecular beam.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings.

-

Detection: The diffraction pattern is recorded on a photographic plate or a modern imaging detector.

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed. This involves a Fourier transform of the molecular scattering intensity function to obtain a radial distribution curve, from which the internuclear distances (bond lengths) and bond angles can be derived with high precision. The experimental data is typically refined by least-squares fitting to a theoretical model of the molecular structure.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate rotational constants for a molecule, which are inversely related to its moments of inertia. From these moments of inertia, the molecular geometry can be determined with exceptional accuracy, especially when combined with data from isotopically substituted molecules.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a waveguide or resonant cavity at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

-

Rotational Transitions: The microwave photons induce transitions between the quantized rotational energy levels of the molecules.

-

Detection: The absorption or emission of microwave radiation is detected as a function of frequency, resulting in a rotational spectrum.

-

Spectral Analysis: The frequencies of the rotational transitions are precisely measured and assigned to specific quantum number changes. These frequencies are then used to calculate the rotational constants (A, B, C) of the molecule. By analyzing the rotational constants of different isotopic species of CCl₃F, the atomic coordinates can be determined, yielding highly accurate bond lengths and angles.

Infrared and Raman Spectroscopy

Infrared and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules.

Methodology for Infrared (IR) Spectroscopy:

-

Sample Preparation: A gaseous or liquid sample of this compound is placed in a sample cell with windows transparent to infrared radiation (e.g., KBr or NaCl).

-

IR Radiation: A beam of infrared radiation is passed through the sample.

-

Vibrational Excitation: Molecules absorb IR radiation at specific frequencies that correspond to their vibrational modes, causing a change in the dipole moment.

-

Detection: The transmitted radiation is analyzed by a detector, and the resulting spectrum shows absorption bands at the characteristic vibrational frequencies. A Fourier Transform Infrared (FTIR) spectrometer is commonly used for high-resolution and high-sensitivity measurements.

Methodology for Raman Spectroscopy:

-

Sample Illumination: A monochromatic laser beam (typically in the visible or near-infrared region) is directed at the sample.

-

Scattering: Most of the incident light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). The energy of the Raman scattered light is shifted from the incident light by an amount corresponding to the vibrational energy levels of the molecule. This process involves a change in the polarizability of the molecule.

-

Signal Collection and Analysis: The scattered light is collected, and the Rayleigh scattered light is filtered out. The remaining Raman scattered light is dispersed by a grating and detected to produce a Raman spectrum.

Molecular Visualization

The following diagram, generated using the DOT language, provides a two-dimensional representation of the three-dimensional tetrahedral structure of this compound.

Caption: 2D representation of the this compound (CCl₃F) molecular structure.

Unveiling the Thermodynamic Landscape of Trichlorofluoromethane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the thermodynamic properties of Trichlorofluoromethane (CCl₃F), also known as R-11 or CFC-11. Aimed at researchers, scientists, and professionals in drug development and related fields, this document consolidates critical data, outlines experimental methodologies for its determination, and presents a visual representation of its phase behavior.

Core Thermodynamic Properties

This compound is a chlorofluorocarbon that has historically seen wide use as a refrigerant. Its thermodynamic behavior is crucial for understanding its applications and environmental impact. The following tables summarize key thermodynamic properties of this compound at various temperatures, compiled from critically evaluated data.

Saturated this compound Properties

The following table presents the properties of saturated this compound liquid and vapor at different temperatures.

| Temperature (°C) | Vapor Pressure (kPa) | Liquid Density ( kg/m ³) | Vapor Density ( kg/m ³) | Enthalpy of Vaporization (kJ/kg) |

| -20 | 28.9 | 1578.1 | 1.95 | 195.6 |

| 0 | 67.2 | 1527.8 | 4.21 | 188.4 |

| 20 | 131.0[1] | 1476.3 | 7.78 | 181.0 |

| 23.77 (Boiling Point) | 101.325 | 1479.328[2] | - | 181.358[2] |

| 30 | 179.1[1] | 1450.0 | 10.2 | 176.5 |

| 50 | 320.1 | 1396.8 | 17.5 | 166.7 |

| 100 | 1040 | 1255.0 | 51.1 | 140.2 |

| 150 | 2560 | 1078.0 | 122.0 | 104.7 |

| 198.05 (Critical Temp.) | 4408[2] | 553.90[2] | 553.90 | 0 |